3-(5-Methylthiophen-2-yl)propanenitrile
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Overview
Description
3-(5-Methylthiophen-2-yl)propanenitrile is a chemical compound with the molecular formula C8H9NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-(5-Methylthiophen-2-yl)propanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .
Chemical Reactions Analysis
3-(5-Methylthiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(5-Methylthiophen-2-yl)propanenitrile can be compared with other thiophene derivatives, such as:
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: This compound has a similar structure but contains an additional oxo group, which may confer different chemical and biological properties.
5-Methylthiophene-2-carbaldehyde: This precursor compound lacks the nitrile group and is used in the synthesis of various thiophene derivatives.
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3H2,1H3 |
InChI Key |
ZFAKEJYYIHAMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCC#N |
Origin of Product |
United States |
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